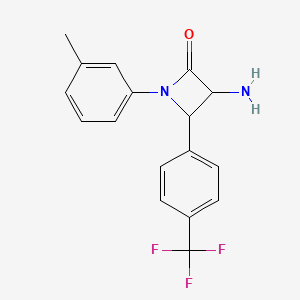
3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Functionalization of the Aromatic Rings: The m-tolyl and trifluoromethylphenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the azetidinone ring to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(p-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure with a different position of the tolyl group.
3-Amino-1-(m-tolyl)-4-(4-(difluoromethyl)phenyl)azetidin-2-one: Similar structure with a different fluorine substitution pattern.
3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-thione: Similar structure with a sulfur atom replacing the oxygen in the azetidinone ring.
Uniqueness
The unique combination of the m-tolyl and trifluoromethylphenyl groups in 3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one may confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and specific interactions with biological targets.
Propriétés
Formule moléculaire |
C17H15F3N2O |
|---|---|
Poids moléculaire |
320.31 g/mol |
Nom IUPAC |
3-amino-1-(3-methylphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H15F3N2O/c1-10-3-2-4-13(9-10)22-15(14(21)16(22)23)11-5-7-12(8-6-11)17(18,19)20/h2-9,14-15H,21H2,1H3 |
Clé InChI |
NNNOVXSMYRQRQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















